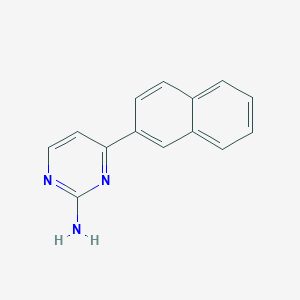

4-(Naphthalen-2-yl)pyrimidin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-naphthalen-2-ylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3/c15-14-16-8-7-13(17-14)12-6-5-10-3-1-2-4-11(10)9-12/h1-9H,(H2,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZDBPKYQNYGDPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=NC(=NC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Pharmacological Spectrum and Target Identification of 4 Naphthalen 2 Yl Pyrimidin 2 Amine Analogues

Modulatory Effects on Enzyme Activity

Polo-like Kinase 4 (PLK4) Inhibition

Polo-like kinase 4 (PLK4) is a serine/threonine kinase that plays a pivotal role in centriole duplication, a process essential for maintaining genomic integrity during cell division. nih.govnih.gov Dysregulation and overexpression of PLK4 have been linked to tumorigenesis, making it an attractive target for anticancer drug development. nih.govnih.gov

In the quest for potent and safe PLK4 inhibitors, a series of novel aminopyrimidine derivatives have been synthesized and evaluated. nih.gov Through a scaffold hopping strategy, researchers identified compounds with significant PLK4 inhibitory activity. nih.govresearchgate.net Notably, compound 8h demonstrated high potency with an IC50 value of 0.0067 μM. nih.govresearchgate.net This compound exhibited approximately three times stronger inhibitory activity against PLK4 than a related compound, 3r (IC50 = 0.0174 μM). nih.gov The aminopyrimidine core of these compounds serves as a promising starting point for the development of novel PLK4 inhibitors. nih.gov

| Compound | PLK4 IC50 (μM) |

| 8h | 0.0067 |

| 3r | 0.0174 |

| 3b | 0.0312 |

This table showcases the in vitro enzyme activity of selected aminopyrimidine derivatives against PLK4.

V600E B-Raf Kinase Inhibition

The B-Raf serine/threonine kinase is a key component of the MAPK signaling pathway, which is crucial for cell proliferation and survival. nih.gov A specific mutation, V600E, leads to constitutive activation of the B-Raf kinase and is a major driver in a significant percentage of melanomas and other cancers. nih.gov

A series of 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine linked sulfonamide derivatives were designed as V600E B-Raf inhibitors. nih.gov These compounds were tested for their ability to inhibit the V600E B-Raf mutant. Several compounds exhibited strong inhibitory activity, with compound 12l showing the lowest IC50 value of 0.49 µM. nih.gov Compounds 12i and 12e also demonstrated significant potency with IC50 values of 0.53 µM and 0.62 µM, respectively. nih.gov These findings highlight the potential of this chemical series in targeting the oncogenic V600E B-Raf mutation. nih.gov

| Compound | V600E B-Raf IC50 (µM) |

| 12l | 0.49 |

| 12i | 0.53 |

| 12e | 0.62 |

This table presents the inhibitory concentrations of synthesized compounds against the V600E B-Raf kinase.

Tubulin Polymerization Inhibition

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and the mitotic spindle, making them a well-established target for anticancer drugs. mdpi.com Agents that interfere with tubulin polymerization can arrest cells in the G2/M phase of the cell cycle, leading to apoptosis. mdpi.com

A novel series of 4-(4-methoxynaphthalen-1-yl)-5-arylpyrimidin-2-amines has been synthesized and evaluated for their effects on tubulin polymerization. mdpi.com Many of these compounds showed moderate to high antiproliferative activity. mdpi.com Compound 5i , which has a 4-ethoxy substitution on the phenyl ring, was identified as the most active against MCF-7 and HepG2 cancer cell lines, with IC50 values of 3.77 ± 0.36 and 3.83 ± 0.26 µM, respectively. mdpi.com Further studies confirmed that compound 5i potently inhibits tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. mdpi.com Molecular modeling suggests that these compounds likely bind to the colchicine (B1669291) site on tubulin. mdpi.com

| Compound | MCF-7 IC50 (µM) | HepG2 IC50 (µM) |

| 5i | 3.77 ± 0.36 | 3.83 ± 0.26 |

This table displays the antiproliferative activity of the most potent tubulin polymerization inhibitor from the series.

Corticotrophin Releasing Factor Receptor 1 (CRF-R1) Antagonism

The corticotrophin-releasing factor (CRF) and its primary receptor, CRF-R1, are key regulators of the body's stress response. nih.govresearchgate.net Antagonists of the CRF-R1 receptor are being investigated for their therapeutic potential in stress-related disorders such as anxiety and depression. researchgate.net

While direct studies on 4-(naphthalen-2-yl)pyrimidin-2-amine analogues as CRF-R1 antagonists are not extensively documented in the reviewed literature, research into substituted pyrimidines has identified potent and selective CRF-R1 antagonists. nih.gov For instance, a series of substituted pyrimidines were synthesized, and one analog, designated as analog 3, which features a N,N-bis(methoxyethyl)amino group at position 6 and a methyl in the alkythiol group at position 5, showed high binding affinity for CRF-R1. nih.gov This compound was found to be a potent and selective antagonist, effectively blocking CRF-induced signaling. nih.gov Further research is needed to explore the potential of the this compound scaffold in the design of CRF-R1 antagonists.

Casein Kinase 2 Alpha (CK2α) Allosteric Modulation

Casein Kinase 2 (CK2) is a ubiquitously expressed serine/threonine kinase that is involved in numerous cellular processes, including cell growth, proliferation, and survival. Its dysregulation is linked to cancer. mdpi.com Allosteric modulators offer an alternative to traditional ATP-competitive inhibitors, potentially providing greater selectivity.

Research into allosteric modulators of the catalytic alpha subunit of CK2 (CK2α) has led to the identification of 2-aminothiazole (B372263) derivatives as a novel class of inhibitors. mdpi.comresearchgate.net Structure optimization of a lead compound resulted in the development of 2-hydroxy-4-((4-(naphthalen-2-yl)thiazol-2-yl)amino)benzoic acid (27 ), which demonstrated submicromolar potency against purified CK2α with an IC50 of 0.6 μM. mdpi.com This compound binds to an allosteric pocket at the interface of the αC helix and the glycine-rich loop, offering a promising avenue for the development of selective CK2 inhibitors. mdpi.commdpi.com

| Compound | CK2α IC50 (µM) |

| 27 | 0.6 |

This table shows the inhibitory concentration of the lead allosteric modulator against CK2α.

Cyclin-Dependent Kinases (CDK2/4/6) Inhibition

Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that are essential for the regulation of the cell cycle. The aberrant activity of CDKs is a hallmark of many cancers, making them important therapeutic targets. Specifically, CDK2, CDK4, and CDK6 are key regulators of the G1 to S phase transition. nih.gov

A series of pyridine, pyrazolopyridine, and furopyridine derivatives, some incorporating a naphthalen-2-yl moiety, have been synthesized and evaluated as CDK2 inhibitors. Among these, 2-chloro-6-(naphthalen-2-yl)-4-(thiophen-2-yl)nicotinonitrile (4 ) was found to be a particularly potent inhibitor of the CDK2/cyclin A2 complex, with an IC50 value of 0.24 µM, which is more potent than the reference compound roscovitine (B1683857) (IC50 0.394 μM). Other related compounds also showed significant inhibitory activity against CDK2. While these studies primarily focused on CDK2, the development of selective inhibitors for CDK4 and CDK6 is also a major area of cancer research, with several pyrimidine-based scaffolds showing promise. mdpi.com

| Compound | CDK2/cyclin A2 IC50 (µM) |

| 4 | 0.24 |

| 11 | 0.50 |

| 1 | 0.57 |

| 8 | 0.65 |

| 14 | 0.93 |

| Roscovitine (Reference) | 0.394 |

This table summarizes the CDK2/cyclin A2 inhibitory activity of several synthesized compounds containing a naphthalen-2-yl group.

Ligand-Receptor Interactions and Cellular Signal Transduction Modulation

Analogues of this compound have been identified as potent modulators of the Wnt/β-catenin signaling pathway. A notable example is the compound {1-[4-(naphthalen-2-yl)pyrimidin-2-yl] piperidin-4-yl}methanamine, also known as WAY-262611, which functions as an agonist of this critical cellular messaging system. nih.gov The mechanism of action involves the antagonism of Dickkopf-1 (Dkk1), a known inhibitor of the Wnt pathway. researchgate.net

Dkk1 typically exerts its inhibitory effect by binding to the low-density lipoprotein receptor-related protein 5/6 (LRP5/6), which prevents the formation of an active signaling complex with Wnt proteins and Frizzled receptors. researchgate.netnih.gov The aminopyrimidine analogue WAY-262611 directly interferes with this process. It prevents the formation of the inhibitory Dkk1-LRP5-Kremen complex. researchgate.net This action blocks the Dkk1-mediated internalization of LRP5 receptors, thereby facilitating the interaction between Wnt3a and LRP5/6 and promoting the downstream signaling cascade that leads to the accumulation of β-catenin. researchgate.net The activation of the Wnt/β-catenin pathway is a key area of research for therapeutic interventions, particularly in bone disorders. nih.govresearchgate.net

The efficacy of this Dkk1 inhibition has been quantified in cellular assays. In a TCF-luciferase assay, which measures the transcriptional activity of the Wnt pathway, WAY-262611 was found to specifically inhibit Dkk1 with a half-maximal effective concentration (EC₅₀) of 0.63 µM. researchgate.net Research in animal models has demonstrated that this targeted activity translates to physiological effects, such as a dose-dependent increase in trabecular bone formation rate in ovariectomized rats following oral administration. nih.gov

| Compound | Target | Assay | Activity (EC₅₀) | Reference |

|---|---|---|---|---|

| {1-[4-(naphthalen-2-yl)pyrimidin-2-yl] piperidin-4-yl}methanamine (WAY-262611) | Dkk1 Inhibition | TCF-luciferase assay | 0.63 µM | researchgate.net |

Methuosis is a form of regulated, non-apoptotic cell death characterized by the profound accumulation of large, fluid-filled cytoplasmic vacuoles derived from macropinosomes. nih.govmdpi.com This cell death pathway is of significant interest in oncology, as many cancer types develop resistance to traditional apoptosis-inducing chemotherapies. nih.gov While direct studies on this compound inducing methuosis are not extensively documented, related pyrimidine-containing structures have been identified as potent inducers of this pathway.

For instance, a series of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide derivatives have demonstrated the ability to effectively induce methuosis in various cancer cell lines while showing significantly less toxicity to normal cells. nih.gov The mechanism involves the dysregulation of endosomal trafficking, where macropinosomes fail to mature and recycle, instead fusing and enlarging to ultimately occupy a large portion of the cytoplasm, leading to a loss of plasma membrane integrity and cell death. mdpi.comresearchgate.net Studies have confirmed that these vacuoles are derived from macropinosomes and not autophagosomes, distinguishing methuosis from autophagy-related cell death. nih.gov The induction of methuosis by these pyrimidine (B1678525) derivatives is often linked to the modulation of signaling pathways such as the MKK4–p38α axis or the inhibition of the Akt/mTORC1 axis. mdpi.commdpi.com The structural relation of these compounds to this compound suggests that this chemical class warrants further investigation for its potential to trigger methuosis.

Antimicrobial Efficacy and Anti-Biofilm Properties

Bacterial biofilms are structured communities of bacteria encased in a self-produced matrix, which adhere to surfaces and are notoriously resistant to conventional antibiotics. mdpi.com The development of agents that can inhibit biofilm formation is a critical strategy to combat persistent infections. Analogues of this compound, specifically those containing the aminopyrimidine scaffold, have shown promise in this area.

Research into novel 4(3H)-quinazolinonyl aminopyrimidine derivatives has demonstrated significant efficacy in preventing biofilm formation by methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Certain analogues with specific phenyl substituents exhibited potent inhibitory activity, with half-maximal inhibitory concentration (IC₅₀) values in the low micromolar range. nih.gov These findings indicate that the aminopyrimidine core can serve as a valuable pharmacophore for the development of anti-biofilm agents. Other pyrimidine derivatives have also been shown to inhibit biofilm formation by targeting essential metabolic pathways, such as the de novo pyrimidine synthesis pathway in MRSA. frontiersin.org

| Compound Analogue (Substituent) | Biofilm Inhibition (IC₅₀) | Reference |

|---|---|---|

| 2,4,6-trimethoxy phenyl | 20.7 µM | nih.gov |

| 4-methylthio phenyl | 22.4 µM | nih.gov |

| 3-bromo phenyl | 21.9 µM | nih.gov |

The rise of multidrug-resistant bacteria like MRSA represents a major global health threat. mdpi.com One strategy to address this challenge is to develop compounds that can resensitize resistant bacteria to existing antibiotics. Certain pyrimidin-2-amines (P2As) have been shown to reverse resistance in MRSA to early β-lactam antibiotics such as penicillin G. researchgate.net

When used in combination with penicillin G, specific P2A compounds can reduce the minimum inhibitory concentration (MIC) against resistant S. aureus strains by as much as 64-fold. researchgate.net The proposed mechanism is not the direct inhibition of β-lactamase enzymes, but rather the suppression of their expression. This suggests that these compounds may interfere with the regulatory pathways that control the production of β-lactamase, such as the blaZ gene. researchgate.net This approach of suppressing resistance mechanisms is advantageous as it could potentially restore the clinical utility of older, well-tolerated antibiotics. Notably, this sensitizing effect was specific, as the P2As did not alter the MIC of penicillinase-resistant β-lactams like oxacillin (B1211168) or other classes of antimicrobials against MRSA. researchgate.net

The core structure of this compound is a hybrid of two moieties known for their biological activities: naphthalene (B1677914) and pyrimidine. This combination suggests the potential for broad-spectrum antimicrobial and antiviral properties.

Naphthalene derivatives have been recognized for their antimicrobial effects against a wide range of human pathogens, including both Gram-positive and Gram-negative bacteria, as well as fungi. researchgate.net The pyrimidine ring is a fundamental component of many biologically active compounds and has been extensively investigated for its therapeutic potential. ontosight.ai A vast body of research and patent literature highlights the development of pyrimidine derivatives as potent antiviral agents. These compounds have demonstrated inhibitory activity against a wide array of viruses, including influenza virus, hepatitis B and C (HBV, HCV), and human immunodeficiency virus (HIV). nih.gov The mechanism often involves the inhibition of viral enzymes or interference with viral replication processes. The presence of both the naphthalene and aminopyrimidine scaffolds in a single molecule provides a strong rationale for investigating this compound and its analogues as potential broad-spectrum antimicrobial and antiviral agents. researchgate.netontosight.ai

Modulation of Membrane Transporter Function

The capacity of small molecules to modulate the function of membrane transporters is a critical aspect of their pharmacological profile, influencing their absorption, distribution, and potential as therapeutic agents. Research into the effects of this compound on these transporters is an emerging area of investigation.

Human Equilibrative Nucleoside Transporters, specifically ENT1 (SLC29A1) and ENT2 (SLC29A2), are crucial for the transport of nucleosides and nucleoside analogues across cell membranes. Their inhibition can impact various physiological and pathological processes, making them important targets in drug discovery.

However, the N-(naphthalen-2-yl) structural motif is a component of more complex molecules that have been investigated as inhibitors of human equilibrative nucleoside transporters. For instance, research on a series of 1,3,5-triazin-2-amine (B31629) analogues has explored their structure-activity relationship as inhibitors of ENT1 and ENT2. In these studies, the presence and substitution of the naphthalene moiety were found to be significant for the inhibitory effect on these transporters. Specifically, the replacement of the naphthalene group with a benzene (B151609) ring in these more complex analogues was shown to eliminate the inhibitory activity against both ENT1 and ENT2. This suggests that the naphthalen-2-yl group may play a role in the interaction with these transporters.

Due to the absence of direct experimental data for this compound, a data table summarizing its inhibitory concentrations (IC50) for ENT1 and ENT2 cannot be provided at this time. Further research is required to determine if this compound itself exhibits any direct inhibitory effects on human equilibrative nucleoside transporters.

Structure Activity Relationship Sar Analyses of 4 Naphthalen 2 Yl Pyrimidin 2 Amine Analogues

Positional and Substituent Effects on Biological Efficacy

The biological activity of 4-(naphthalen-2-yl)pyrimidin-2-amine derivatives is profoundly influenced by the nature and position of substituents on both the naphthalene (B1677914) and pyrimidine (B1678525) rings, as well as the characteristics of any attached side chains.

The naphthalene moiety is a critical pharmacophoric element in this class of compounds. Its size, hydrophobicity, and electronic properties are key determinants of binding affinity to various biological targets.

The orientation of the naphthalene ring is a crucial factor. Studies on related naphthalene-containing compounds have shown that the point of attachment to the core scaffold significantly impacts activity. For instance, in a series of naphthalene-chalcone hybrids, it was observed that substitution from the second position of the naphthalene ring led to an increase in anticancer activity nih.gov. This suggests that the 2-yl linkage, as seen in the parent compound, is likely optimal for favorable interactions within the binding pocket of target proteins. The naphthalene ring has been identified as a valuable component in drug design, often serving as a bioisostere for a benzene (B151609) ring to enhance chemical and metabolic stability while maintaining or improving pharmacological activity nih.gov.

Furthermore, the substitution pattern on the naphthalene ring itself plays a pivotal role. In a study of analogues of FPMINT (4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine), a compound with a similar naphthalene-amino linkage, replacement of the naphthalene moiety with a benzene ring resulted in a complete loss of inhibitory activity against equilibrative nucleoside transporters (ENTs) ENT1 and ENT2 polyu.edu.hk. This underscores the necessity of the extended aromatic system of the naphthalene group for biological function in that specific context polyu.edu.hk. The addition of substituents to the naphthalene ring can further modulate activity, with factors such as steric hindrance and electronic effects influencing binding affinity.

| Compound | Naphthalene Moiety Modification | Effect on Biological Activity | Reference |

|---|---|---|---|

| FPMINT Analogue | Replacement with Benzene | Abolished inhibitory effects on ENT1 and ENT2 | polyu.edu.hk |

| Naphthalene-Chalcone Hybrid | Substitution at 2-position of Naphthalene | Increased anticancer activity | nih.gov |

The pyrimidine core serves as a central scaffold for the attachment of the naphthalene moiety and the amino side chain, and its structural features are critical for establishing key interactions with biological targets. Modifications to the pyrimidine ring can significantly alter the compound's activity, selectivity, and pharmacokinetic properties.

Research on 2-arylamino-4-aryl-pyrimidines as p21-activated kinase 1 (PAK1) inhibitors has highlighted the importance of substitutions on the pyrimidine ring. For example, the introduction of a bromine atom at the 5-position of the pyrimidine core, in combination with other favorable modifications, led to a lead compound with potent PAK1 inhibition and anti-proliferative activity nih.gov. This indicates that the electronic and steric properties of substituents at this position can be fine-tuned to enhance potency.

The 2-amino group on the pyrimidine ring is a common feature in many biologically active molecules and often acts as a crucial hydrogen bond donor, interacting with key residues in the active site of enzymes or receptors. The planarity and aromaticity of the pyrimidine ring are also important for stacking interactions with aromatic amino acid residues in the binding pocket. Any modification that disrupts this planarity can lead to a significant loss of activity.

| Core Modification | Compound Series | Effect on Biological Activity | Reference |

|---|---|---|---|

| Bromination at 5-position | 2-Arylamino-4-aryl-pyrimidines | Potent PAK1 inhibition | nih.gov |

In a study of pyrimidin-2-amine derivatives as Polo-like kinase 4 (PLK4) inhibitors, a series of analogues with different side chains at the 2-amino position were synthesized and evaluated. The results demonstrated that the introduction of a hydrophilic fragment at this position was a feasible strategy to improve potency and stability nih.gov. For instance, compound 8h with a specific hydrophilic side chain exhibited significantly stronger PLK4 inhibitory activity (IC50 = 0.0067 μM) compared to its precursor 3r (IC50 = 0.0174 μM) nih.gov. This highlights the importance of the side chain in accessing and interacting with specific regions of the target's binding site nih.gov. The table below, adapted from this study, illustrates the impact of side chain modifications on PLK4 inhibitory activity.

Comparative SAR Studies Across Diverse Pharmacological Targets

The this compound scaffold has demonstrated activity against a variety of pharmacological targets, particularly protein kinases. Comparative SAR studies across different targets are crucial for understanding the molecular basis of selectivity and for designing compounds with desired polypharmacology or, conversely, high target specificity.

The pyrimidine core is a well-established "hinge-binding" motif in many kinase inhibitors, forming key hydrogen bonds with the backbone of the kinase hinge region. The 4-aryl substituent, in this case, the naphthalen-2-yl group, typically occupies a hydrophobic pocket, and variations in this group can confer selectivity.

A study on a series of pyrimidine derivatives as inhibitors of various kinases provides a good example of comparative SAR. While not containing the exact 4-(naphthalen-2-yl) moiety, the study of CDK2 inhibitors with a di(1H-pyrazol-4-yl)pyrimidin-2-amine scaffold revealed that modifications to the side chains had a significant impact on selectivity against a panel of related kinases (CDK1, CDK5, and CDK9) mdpi.com. For example, compound 15 from this series showed high potency against CDK2 (Ki = 0.005 µM) with a degree of selectivity over other CDKs mdpi.com. This type of comparative profiling is essential for developing kinase inhibitors with a specific therapeutic window.

The broader chemical space of pyrimidine-based drugs has been explored against a wide array of targets, including those involved in infectious diseases, cancer, and inflammatory conditions mdpi.com. The versatility of the pyrimidine scaffold allows for the generation of diverse chemical libraries that can be screened against multiple targets to identify novel activities and establish comparative SAR. For instance, different substitution patterns on the pyrimidine ring can lead to compounds with preferential activity against either COX-1 or COX-2 enzymes, highlighting the subtle structural changes that can dictate target selectivity nih.govrsc.org.

Computational Chemistry and in Silico Approaches in 4 Naphthalen 2 Yl Pyrimidin 2 Amine Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For 4-(Naphthalen-2-yl)pyrimidin-2-amine, docking simulations provide critical insights into how its distinct structural features, the pyrimidine (B1678525) ring and the bulky naphthalene (B1677914) moiety, engage with the active site of a receptor. This method is instrumental in the early stages of drug discovery for hypothesis generation and lead optimization.

Molecular docking algorithms predict the binding conformation of this compound within a protein's binding pocket. The simulation scores various poses based on a scoring function, which estimates the binding affinity, typically expressed in kcal/mol. A lower binding energy score suggests a more stable and favorable interaction between the ligand and the target protein. While specific docking studies for this compound against particular targets are not extensively detailed in publicly available literature, the methodology is widely applied to similar pyrimidine derivatives targeting protein kinases. For instance, studies on related pyrimidine compounds demonstrate their ability to fit into ATP-binding pockets of kinases, a likely mode of action for this compound class.

Table 1: Illustrative Molecular Docking Data Template

| Target Protein | Predicted Binding Affinity (kcal/mol) | Predicted Binding Mode |

|---|

A primary output of molecular docking is the identification of specific amino acid residues within the target protein that form key interactions with the ligand. For this compound, these interactions would likely include:

Hydrogen Bonds: Formed between the amine group or nitrogen atoms in the pyrimidine ring and polar residues in the protein's active site.

Hydrophobic Interactions: Involving the naphthalene ring system and nonpolar residues.

Pi-Pi Stacking: A potential interaction between the aromatic naphthalene ring and aromatic residues like Phenylalanine, Tyrosine, or Tryptophan.

Understanding these specific interactions is crucial for explaining the compound's biological activity and for designing analogs with improved affinity and selectivity.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Stability

While molecular docking provides a static snapshot of the ligand-target interaction, Molecular Dynamics (MD) simulations offer a dynamic view. An MD simulation tracks the movements and conformational changes of the this compound-protein complex over time, typically on the nanosecond to microsecond scale. This technique provides deeper insights into the stability of the predicted binding pose. Key metrics such as the Root-Mean-Square Deviation (RMSD) are calculated to assess the stability of the complex; a stable RMSD value over the simulation time indicates that the ligand remains securely bound in its initial docked conformation. ekb.eg Such simulations can confirm the stability of key hydrogen bonds and hydrophobic interactions predicted by docking. ekb.eg

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Efficacy

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov For a class of compounds including this compound, a QSAR model would be built using a dataset of structurally similar molecules with known activities against a specific target. nih.gov By analyzing various molecular descriptors (e.g., electronic, steric, and hydrophobic properties), the model can predict the activity of new, untested analogs. nih.govnih.gov This predictive capability allows researchers to prioritize the synthesis of compounds with the highest potential efficacy, thereby streamlining the drug discovery process. nih.gov The development of robust QSAR models relies on statistical methods to ensure their predictive power and applicability. nih.gov

Table 2: Key Components of a QSAR Model for Pyrimidine Derivatives

| Component | Description | Relevance |

|---|---|---|

| Training Set | A series of pyrimidine-naphthalene analogs with measured biological activity. | Forms the basis for building the mathematical model. |

| Molecular Descriptors | Calculated properties representing physicochemical features (e.g., logP, molecular weight, polar surface area). | Quantify the structural attributes that influence activity. |

| Statistical Model | An equation (e.g., Multiple Linear Regression) linking descriptors to activity. | Enables the prediction of activity for new compounds. |

| Validation | Statistical tests (e.g., cross-validation) to confirm the model's predictive accuracy. | Ensures the reliability and robustness of the QSAR model. |

Virtual Screening Methodologies for Novel Hit Identification

Virtual screening is a powerful in silico technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This process can be performed using either ligand-based or structure-based approaches. In a ligand-based screen, a known active molecule like this compound could be used as a template to find other compounds in a database with similar structural or pharmacophoric features. nih.gov In a structure-based virtual screen, the 3D structure of a target protein is used to dock thousands or millions of compounds, including this compound, to identify potential "hits" based on their docking scores and predicted binding modes. mdpi.com This methodology accelerates the identification of novel lead compounds for further development. nih.gov

Chemoinformatics and Data Mining for Structure-Function Insights

Chemoinformatics involves the use of computational methods to analyze large datasets of chemical and biological information. By mining public and proprietary databases, researchers can uncover valuable structure-function relationships related to this compound and its analogs. This can involve identifying common scaffolds among inhibitors of a particular target, predicting potential off-target effects, or analyzing ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. Chemoinformatics provides a broader context for the experimental data, helping to integrate findings from various studies and guide more informed decisions in the drug discovery pipeline.

Future Perspectives and Translational Research Opportunities

Rational Design of Potent and Selective Analogues with Enhanced Target Specificity

The 2-aminopyrimidine (B69317) core is a well-established pharmacophore, frequently utilized in the design of kinase inhibitors and other targeted therapies. nih.govrsc.orgrsc.org The rational design of analogues of 4-(naphthalen-2-yl)pyrimidin-2-amine hinges on systematic structure-activity relationship (SAR) studies to enhance potency and selectivity for specific biological targets.

Key structural components available for modification include the pyrimidine (B1678525) ring, the exocyclic amine, and the naphthalene (B1677914) moiety. SAR studies on related 2,4-disubstituted pyrimidines have shown that inhibitory activity and selectivity are highly sensitive to the steric and electronic properties of substituents at these positions. nih.gov

Naphthalene Moiety Modifications: The naphthalene group plays a crucial role in the biological activity of these compounds, likely through π-π stacking interactions within target protein binding sites. nih.gov Its replacement can have dramatic effects. For instance, in a series of inhibitors for equilibrative nucleoside transporters (ENTs), replacing the naphthalene moiety of a similar triazine-based compound with a benzene (B151609) ring completely abolished inhibitory activity. polyu.edu.hk This underscores the importance of this bulky, aromatic system for target engagement. Future design strategies could explore:

Positional Isomers: Moving the pyrimidine linkage to the 1-position of the naphthalene ring to probe different binding pocket geometries.

Substitutions: Introducing various functional groups (e.g., hydroxyl, methoxy, halogens) onto the naphthalene ring to modulate solubility, metabolic stability, and target interactions. For example, in a series of naphthalene-based diarylamides targeting Raf kinases, the addition of a difluoromethoxy group significantly enhanced inhibitory activity. nih.gov

Pyrimidine and Amine Group Modifications: The 2-aminopyrimidine scaffold itself is a critical anchor, often forming key hydrogen bonds in the hinge region of kinase active sites. nih.govrsc.org Modifications can be designed to fine-tune these interactions and exploit other regions of the binding pocket.

Substitution at the amine: Alkylation or acylation of the 2-amino group can alter the compound's hydrogen bonding capacity and pharmacokinetic properties.

Substitution at other pyrimidine positions: Introducing small alkyl or halogen groups at the 5- or 6-positions of the pyrimidine ring can influence the molecule's orientation within the binding site and improve selectivity.

The table below summarizes key SAR insights gathered from related pyrimidine and naphthalene-based compounds, which can guide the rational design of this compound analogues.

| Scaffold Modification | Observed Effect in Analogous Series | Potential Impact on Target Specificity |

| Naphthalene Moiety | Replacement with a benzene ring abolished activity against ENTs. polyu.edu.hk | The bulky aromatic system is critical for binding to certain targets. |

| Substitution with electron-withdrawing/donating groups. | Can modulate π-stacking interactions and electronic complementarity with the target. | |

| Central Ring | Pyrimidine ring serves as a crucial scaffold for kinase hinge-binding. nih.gov | Essential for anchoring the molecule in the ATP-binding pocket of kinases. |

| Substituents | Introduction of halogen groups on an associated phenyl ring enhanced Aurora A kinase inhibition. nih.gov | Can create specific dipole-dipole interactions to improve potency and selectivity. |

| Varying aryl groups at the 4-position of the pyrimidine ring. | Significantly impacts activity against various cancer cell lines. nih.govrsc.org |

Exploration of Novel Therapeutic Avenues and Disease Indications

The this compound scaffold holds promise for a wide range of therapeutic applications beyond its initial areas of investigation. While pyrimidine derivatives are broadly studied for anticancer, antiviral, and antibacterial properties, specific analogues of this compound have pointed toward more novel indications. researchgate.netontosight.ai

Oncology: The 2-aminopyrimidine scaffold is a cornerstone of many approved and investigational kinase inhibitors. nih.gov Analogues of this compound could be rationally designed to target specific kinases implicated in cancer, such as Aurora kinases, ABL1, and Raf kinases. nih.govrsc.orgnih.gov For example, pyrimidine-based derivatives have been successfully developed to inhibit Aurora A kinase, leading to the degradation of MYC oncoproteins, which are implicated in a variety of cancers. nih.gov

Bone Disorders: A high-throughput screening campaign identified a derivative, (1-(4-(naphthalen-2-yl)pyrimidin-2-yl)piperidin-4-yl)methanamine, as an agonist of the Wnt/β-catenin signaling pathway. This compound demonstrated an increase in trabecular bone formation rate in animal models, suggesting a potential therapeutic avenue for osteoporosis and other bone disorders.

Neurodegenerative Diseases: The Rho-associated coiled-coil containing protein kinases (ROCK) are potential targets for this scaffold. ROCK inhibitors have shown neuroprotective effects in models of excitotoxicity, suggesting potential applications in conditions like stroke, spinal cord injury, and Alzheimer's disease.

Antiviral and Antiparasitic Agents: The structural similarity of the pyrimidine ring to the nucleobases of DNA and RNA makes it a prime candidate for the development of agents that interfere with viral or parasitic replication. The naphthalene moiety can enhance cell membrane permeability and interactions with viral or parasitic enzymes. Naphthalene-based inhibitors have been designed to target the papain-like protease (PLpro) of the SARS-CoV virus. nih.gov

Cardiovascular and Inflammatory Diseases: Given the role of certain kinases in inflammatory signaling and smooth muscle contraction, selective inhibitors derived from this scaffold could be explored for treating conditions like hypertension, atherosclerosis, and autoimmune diseases.

Integration of Advanced Computational and Experimental Methodologies for Lead Optimization

Optimizing a lead compound like this compound into a clinical candidate requires a synergistic approach combining computational and experimental techniques.

Computational Methodologies:

Molecular Docking: This technique is used to predict the binding mode and affinity of designed analogues within the active site of a target protein. It allows for the virtual screening of large libraries of compounds and helps prioritize synthetic efforts. Docking studies have been instrumental in understanding the binding of 2-amino-4,6-diarylpyrimidines to ABL1 kinase, for example. rsc.org

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. These models can predict the activity of novel, unsynthesized analogues, thereby guiding the design of more potent molecules. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time, assessing the stability of binding interactions and conformational changes that may occur. This method was used to confirm the stability of complexes between aminopyrimidine derivatives and ABL1 kinase. rsc.org

Experimental Methodologies:

High-Throughput Screening (HTS): HTS allows for the rapid testing of large numbers of compounds against a specific biological target to identify initial "hits."

In Vitro Enzyme and Cellular Assays: Once synthesized, analogues are tested in biochemical assays to determine their inhibitory concentration (e.g., IC50) against the purified target enzyme. Subsequently, cell-based assays are used to assess their efficacy in a more biologically relevant context, such as inhibiting cancer cell proliferation. rsc.org

Pharmacokinetic Profiling (ADME): Experimental assays for absorption, distribution, metabolism, and excretion (ADME) are crucial to ensure that the optimized compounds have drug-like properties, such as good oral bioavailability and metabolic stability.

The integration of these methods creates a feedback loop for lead optimization. Computational models guide the design of new analogues, which are then synthesized and evaluated experimentally. The experimental data is then used to refine the computational models, leading to a more efficient and rational drug discovery process.

Development of this compound-Based Chemical Probes for Biological Research

Beyond their direct therapeutic potential, potent and selective inhibitors derived from the this compound scaffold can be invaluable tools as chemical probes for basic biological research. A high-quality chemical probe is a small molecule that can be used to study the function of a specific protein or pathway in a cellular or in vivo context.

To serve as a reliable chemical probe, an analogue must exhibit:

High Potency: Typically with an IC50 or EC50 in the nanomolar range against its intended target.

High Selectivity: Minimal off-target activity against other related proteins (e.g., other kinases in the kinome).

Cellular Activity: The ability to penetrate cells and engage its target in a biological system.

A Characterized Mechanism of Action: A clear understanding of how it interacts with its target.

Derivatives of this compound could be optimized to create selective probes for specific kinases, transporters, or other enzymes. For example, a highly selective ROCK inhibitor developed from this scaffold could be used to dissect the specific roles of ROCK1 versus ROCK2 in processes like cell migration, neurite outgrowth, or smooth muscle contraction. Similarly, a selective ENT2 inhibitor could help elucidate the distinct physiological functions of ENT2 compared to ENT1 in nucleoside salvage and adenosine (B11128) signaling. polyu.edu.hk

These chemical probes would enable researchers to investigate the "druggability" of new targets and validate their roles in disease, thereby uncovering new therapeutic opportunities that can be pursued with next-generation drug candidates.

Q & A

Basic Research Questions

Q. What synthetic routes are available for 4-(naphthalen-2-yl)pyrimidin-2-amine, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound can be synthesized via cyclocondensation reactions. For example, 2-acetylnaphthalene can undergo bromination to form 2-bromo-1-(naphthalen-2-yl)ethanone, followed by reaction with thiourea or guanidine derivatives to yield the pyrimidin-2-amine core . Optimization involves adjusting solvent systems (e.g., ethanol reflux), stoichiometry of reagents (e.g., guanidine nitrate), and catalysts (e.g., lithium hydroxide). Purification typically employs column chromatography (silica gel, ethyl acetate/petroleum ether) or recrystallization .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Methodological Answer : Use a combination of analytical techniques:

- HPLC : To assess purity (>95% is typical for research-grade material).

- NMR (¹H/¹³C) : Confirm substituent positions (e.g., naphthalene protons at δ 7.4–8.2 ppm, pyrimidine NH₂ at δ 5.5–6.0 ppm).

- Mass Spectrometry (ESI-MS) : Verify molecular weight (e.g., [M+H]⁺ at m/z 222.25 for C₁₄H₁₁N₃) .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound derivatives?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) can model interactions with targets like kinases or receptors. For example, derivatives with morpholine or indole substituents (e.g., 6-(1H-indol-5-yl) analogues) show affinity for CDK2 or PTPN2, validated via binding energy calculations (< -8.0 kcal/mol). Density Functional Theory (DFT) studies further optimize electronic properties for target engagement .

Q. What strategies resolve contradictions in biological activity data across structurally similar pyrimidin-2-amine derivatives?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., morpholine vs. methyl groups) on potency. For instance, 4-(4-morpholinyl)pyrido[3,2-d]pyrimidin-2-amine exhibits stronger anti-inflammatory activity than non-polar analogues .

- Dose-Response Assays : Validate discrepancies using standardized IC₅₀ measurements in cell-based models (e.g., RAW264.7 macrophages for inflammation) .

Q. How can X-ray crystallography refine the structural model of this compound complexes?

- Methodological Answer : SHELX programs (SHELXL, SHELXS) are used for structure solution and refinement. Key steps include:

- Data collection at high resolution (<1.0 Å) to resolve π-stacking between naphthalene and target proteins.

- Twinning correction (SHELXD) for challenging crystals.

- Validation via R-factor (<0.05) and Ramachandran plots .

Experimental Design & Data Analysis

Q. What in vitro assays are suitable for evaluating the anti-inflammatory potential of this compound derivatives?

- Methodological Answer :

- NO Inhibition Assay : Measure suppression of nitric oxide in LPS-stimulated macrophages (IC₅₀ typically 10–50 µM).

- ELISA : Quantify TNF-α/IL-6 levels in supernatants.

- Western Blot : Assess NF-κB pathway inhibition (e.g., reduced p65 phosphorylation) .

Q. How do substituents on the pyrimidine ring influence the compound’s photophysical properties?

- Methodological Answer : Electron-withdrawing groups (e.g., trifluoromethyl) redshift absorption/emission spectra (UV-Vis: λₐᵦₛ ~320 nm; fluorescence: λₑₘ ~450 nm). Time-Resolved Spectroscopy quantifies excited-state lifetimes, correlating with conjugation extent .

Key Notes

- Contradictions : Varying anti-inflammatory IC₅₀ values (e.g., 10–50 µM) may stem from assay conditions (e.g., cell line variability) .

- Advanced Tools : Use Gaussian 16 for DFT optimization and PyMOL for visualizing docking poses .

- Safety : Avoid in vivo use without proper toxicity profiling (LD₅₀ >500 mg/kg in rodents is typical) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.